1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-ol
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Overview
Description
1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-ol is a heterocyclic compound that features a pyrrolo[1,2-b]pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-ol can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide in chloroform under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with manganese dioxide yields the corresponding aldehyde .
Scientific Research Applications
1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of drugs targeting various diseases, including cancer and neurodegenerative disorders.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The inhibition of RIPK1 can mitigate necroptosis-related inflammatory diseases and neurodegenerative conditions.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: This compound shares a similar core structure and is also investigated for its potential as a necroptosis inhibitor.
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid: Another related compound with applications in medicinal chemistry.
Uniqueness
1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-ol is unique due to its specific functional groups and the potential for diverse chemical modifications. This versatility makes it a valuable scaffold for the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C9H14N2O/c1-7(12)5-8-6-9-3-2-4-11(9)10-8/h6-7,12H,2-5H2,1H3 |
InChI Key |
RFEUUJBJOTUIQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NN2CCCC2=C1)O |
Origin of Product |
United States |
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